Technetium tc 99m apcitide dimer
Description
Properties
Molecular Formula |
C112H162N36O43S10 |
|---|---|
Molecular Weight |
3021.4 g/mol |
IUPAC Name |
2-[(3R,6S,12R,15S)-3-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[(2R)-3-[(3S)-1-[[(3S)-3-[(2R)-2-[[2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[(3R,6S,12R,15S)-12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid |
InChI |
InChI=1S/C112H162N36O43S10/c1-55(149)129-49-196-41-69(141-89(165)35-125-101(179)71(43-198-51-131-57(3)151)139-85(161)31-119-81(157)27-123-105(183)75-39-194-47-91(167)135-63(19-59-7-11-61(153)12-8-59)107(185)143-73(37-192-17-5-15-113)103(181)127-33-87(163)133-65(21-95(171)172)109(187)145-75)99(177)121-25-79(155)117-29-83(159)137-67(97(115)175)45-200-77-23-93(169)147(111(77)189)53-191-54-148-94(170)24-78(112(148)190)201-46-68(98(116)176)138-84(160)30-118-80(156)26-122-100(178)70(42-197-50-130-56(2)150)142-90(166)36-126-102(180)72(44-199-52-132-58(4)152)140-86(162)32-120-82(158)28-124-106(184)76-40-195-48-92(168)136-64(20-60-9-13-62(154)14-10-60)108(186)144-74(38-193-18-6-16-114)104(182)128-34-88(164)134-66(22-96(173)174)110(188)146-76/h7-14,63-78,153-154H,5-6,15-54,113-114H2,1-4H3,(H2,115,175)(H2,116,176)(H,117,155)(H,118,156)(H,119,157)(H,120,158)(H,121,177)(H,122,178)(H,123,183)(H,124,184)(H,125,179)(H,126,180)(H,127,181)(H,128,182)(H,129,149)(H,130,150)(H,131,151)(H,132,152)(H,133,163)(H,134,164)(H,135,167)(H,136,168)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,165)(H,142,166)(H,143,185)(H,144,186)(H,145,187)(H,146,188)(H,171,172)(H,173,174)/t63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-/m0/s1 |
InChI Key |
NQQYGNMPSAJCFD-XZZMYFQKSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@@H](C(=O)NCC(=O)N[C@@H](CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CS[C@H]1CC(=O)N(C1=O)COCN2C(=O)C[C@@H](C2=O)SC[C@@H](C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)[C@H](CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)[C@@H]3CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)[C@@H]5CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |
Canonical SMILES |
CC(=O)NCSCC(C(=O)NCC(=O)NC(CSCNC(=O)C)C(=O)NCC(=O)NCC(=O)NC(CSC1CC(=O)N(C1=O)COCN2C(=O)CC(C2=O)SCC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)C(CSCNC(=O)C)NC(=O)CNC(=O)CNC(=O)C3CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC(=O)O)CSCCCN)CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CNC(=O)CNC(=O)C5CSCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N5)CC(=O)O)CSCCCN)CC6=CC=C(C=C6)O |
Origin of Product |
United States |
Synthesis and Radiochemistry of Technetium 99m Apcitide Dimer
Precursor Peptide Chemistry: Bibapcitide and Apcitide Monomer Components
The foundation of Technetium-99m apcitide dimer lies in its peptide precursors, bibapcitide and the apcitide monomer. Understanding their chemical makeup and interaction is crucial to comprehending the final radiolabeled product.
Amino Acid Sequence and Cyclization Strategies of Apcitide
Apcitide is a synthetic cyclic peptide that serves as the monomeric unit. Its structure is specifically designed to bind with high affinity to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on activated platelets. acs.orgnih.gov The amino acid sequence of apcitide is cyclo-(D-Tyr-Apc-Gly-Asp-Cys)-Gly-Gly-Cys(Acm)-Gly-Cys(Acm)-Gly-Gly-Cys-NH2, where Apc is L-[S-(3-aminopropyl)]cysteine, an arginine mimetic, and Acm is the acetamidomethyl protecting group. acs.orgnih.gov
The cyclization of peptides is a key strategy to enhance their stability and receptor binding affinity by reducing conformational flexibility. researchgate.netpurdue.edu In apcitide, a head-to-tail cyclization is a prominent feature, forming a lactam bond between the N-terminus and the C-terminus of a portion of the peptide sequence. altabioscience.comnih.gov This cyclic structure is crucial for presenting the key binding residues in an optimal orientation for receptor interaction. The introduction of D-amino acids, such as D-Tyrosine in apcitide, can also facilitate the desired turn in the peptide backbone, aiding the cyclization process. altabioscience.comthieme-connect.de
Dimerization Mechanism and Structural Implications of Bibapcitide
Bibapcitide is the dimeric precursor of the final radiopharmaceutical. It consists of two apcitide monomers linked together. This dimerization is achieved through a bis-succinimidomethyl ether linker, which covalently connects the two 26-amino acid peptide chains. acs.orgnih.gov The process of dimerization, where two identical or similar molecules (monomers) bind together, can significantly enhance the binding affinity and avidity of the peptide for its target. nih.govnih.gov In the case of bibapcitide, the dimeric structure presents two binding sites for the GPIIb/IIIa receptor, potentially leading to a stronger and more prolonged interaction with activated platelets compared to a monomeric form. nih.gov This structural arrangement is believed to contribute to the efficacy of the resulting radiopharmaceutical in localizing at sites of thrombosis. researchgate.net
Radiolabeling Methodologies with Technetium-99m
The process of attaching the radioactive isotope 99mTc to the peptide is a critical step in creating the final imaging agent. This involves intricate coordination chemistry and careful optimization of reaction conditions.
Coordination Chemistry of Technetium with Peptide Ligands
Technetium, in its various oxidation states, can form stable coordination complexes with a variety of ligands, including peptides. google.comunm.edu The labeling of peptides with 99mTc often involves the use of a bifunctional chelator, a molecule that can bind to both the peptide and the technetium ion. nih.govsnmjournals.org However, direct labeling methods, where the peptide itself provides the necessary donor atoms for chelation, are also utilized. snmjournals.org
In the case of Technetium-99m apcitide, the technetium atom, in the +5 oxidation state as [99mTcO]3+, is believed to coordinate to the terminal Gly11-Gly12-Cys13 region of the apcitide peptide. acs.orgnih.gov The donor atoms involved in this coordination are likely the nitrogen and sulfur atoms from the amide and thiol groups of the cysteine and glycine (B1666218) residues. unm.edu This coordination forms a stable complex, ensuring that the radioactive technetium remains attached to the peptide as it circulates in the body.
Optimization of Radiolabeling Efficiency and Reaction Parameters
Achieving a high radiolabeling efficiency, meaning that a large percentage of the 99mTc is successfully incorporated into the peptide complex, is paramount for the quality of the radiopharmaceutical. nih.govresearchgate.net Several factors influence this efficiency, including the concentration of the reducing agent, the pH of the reaction mixture, and the incubation time and temperature. nih.govresearchgate.net For the preparation of [99mTcO] apcitide from a kit formulation containing bibapcitide, the reaction is typically carried out by adding sodium pertechnetate (B1241340) (99mTcO4-) and heating the mixture. acs.orgnih.gov
Technetium is typically obtained from a generator as pertechnetate ([99mTc]NaTcO4), where it exists in the +7 oxidation state. unm.edu To form stable complexes with peptide ligands, technetium must be reduced to a lower oxidation state, commonly +1, +3, +4, or +5. google.comunm.edu Stannous ions (Sn2+), usually in the form of stannous chloride (SnCl2), are the most widely used reducing agents for this purpose in radiopharmaceutical kits. nih.govnih.govacs.org The stannous ions donate electrons to the pertechnetate, reducing the technetium to a more reactive state that can then be chelated by the peptide. The optimal concentration of the stannous agent is critical; insufficient amounts will result in poor labeling efficiency, while excessive amounts can lead to the formation of unwanted colloids. nih.govresearchgate.net In the preparation of [99mTcO] apcitide from bibapcitide, stannous ions (Sn(II)) in the presence of a transfer ligand like glucoheptonate facilitate the reduction of 99mTcO4- and its subsequent complexation with the apcitide monomer. acs.orgnih.gov
| Parameter | Optimal Condition/Value | Reference |
| Apcitide Amino Acid Sequence | cyclo-(D-Tyr-Apc-Gly-Asp-Cys)-Gly-Gly-Cys(Acm)-Gly-Cys(Acm)-Gly-Gly-Cys-NH2 | acs.orgnih.gov |
| Technetium Oxidation State in Complex | +5 ([99mTcO]3+) | acs.orgnih.gov |
| Reducing Agent | Stannous Ion (Sn2+) | acs.orgnih.govnih.gov |
| Precursor for Radiolabeling | Bibapcitide (dimer of apcitide) | acs.orgnih.gov |
Impact of pH and Temperature on Complex Formation
The formation of the 99mTc-apcitide dimer complex is a sophisticated process influenced by various factors, most notably pH and temperature. The labeling of peptides like apcitide with 99mTc typically involves the reduction of pertechnetate (99mTcO4-), eluted from a molybdenum-99/technetium-99m generator, to a lower oxidation state that is more reactive. unm.edu This reduction is commonly achieved using a reducing agent, such as stannous chloride.
The pH of the reaction mixture plays a pivotal role in the efficiency of the labeling process and the stability of the resulting complex. While specific optimal pH ranges for 99mTc-apcitide dimer are proprietary, general principles of 99mTc chemistry suggest that the pH must be controlled to prevent the formation of unwanted radiochemical impurities like 99mTc-pertechnetate and hydrolyzed-reduced 99mTc. unm.edu For some 99mTc-labeled peptides, labeling can be performed at neutral pH, although alkaline conditions are sometimes employed to facilitate the reaction. nih.gov
Temperature is another critical parameter. While many 99mTc labeling procedures are carried out at room temperature, some, like the labeling of certain peptide conjugates, may require heating to enhance the reaction kinetics and achieve high labeling efficiency. unm.edunih.gov The specific temperature requirements for the formation of the 99mTc-apcitide dimer complex are determined by the manufacturer to ensure optimal and consistent radiochemical purity.
Post-Labeling Processing and Purification Techniques
Following the radiolabeling of apcitide dimer with 99mTc, post-labeling processing and purification steps are crucial to ensure the final product is suitable for its intended use. The primary goal is to remove any unreacted 99mTc-pertechnetate and other radiochemical impurities.
Common purification techniques for radiopharmaceuticals include solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). SPE cartridges can be used to selectively retain the desired radiolabeled peptide while allowing impurities to pass through, or vice versa. HPLC offers a higher resolution separation, effectively isolating the 99mTc-apcitide dimer from any unreacted starting materials and byproducts. However, for routine clinical preparations, kit-based formulations are designed to minimize the need for extensive post-labeling purification, often achieving high radiochemical purity directly upon reconstitution.
Radiochemical Characterization and In Vitro Stability
A thorough characterization of the radiochemical properties and in vitro stability of 99mTc-apcitide dimer is essential to guarantee its quality and performance.
Analytical Techniques for Radiochemical Purity Assessment (e.g., HPLC, TLC)
The radiochemical purity of 99mTc-apcitide dimer is the proportion of the total radioactivity in the desired chemical form. unm.edu This is routinely assessed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining radiochemical purity. unm.edu It separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For 99mTc-apcitide dimer, a reversed-phase HPLC method would typically be employed, allowing for the separation of the radiolabeled peptide from more polar impurities like free pertechnetate. The retention time of the major radioactive peak corresponding to 99mTc-apcitide dimer is compared to a reference standard to confirm its identity.
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic method often used for routine quality control. nih.gov Different solvent systems are used to separate the radiolabeled product from potential impurities on a TLC plate. nih.govnih.gov The distribution of radioactivity on the plate is then measured to calculate the percentage of each radiochemical species.
A summary of common analytical techniques is presented in the table below:
| Analytical Technique | Principle | Application in 99mTc-Apcitide Dimer Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. unm.edu | Quantifies radiochemical purity by separating 99mTc-apcitide dimer from impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a coated plate with a solvent. nih.govnih.gov | Rapid quality control assessment of radiochemical purity. nih.gov |
Assessment of Radiocomplex Stability in Biological Media
The stability of the 99mTc-apcitide dimer complex in biological environments is a critical determinant of its in vivo performance. In vitro stability studies are conducted by incubating the radiopharmaceutical in various biological fluids, such as human serum or plasma, at physiological temperature (37°C) for different time points. nih.gov The radiochemical purity is then analyzed at each interval using techniques like HPLC or TLC to assess for any degradation or transchelation of the 99mTc to other molecules. nih.govnih.gov High stability is indicated by the persistence of the intact 99mTc-apcitide dimer peak over time.
Elucidation of Technetium Binding Site and Coordination Geometry
The apcitide peptide is a synthetic dimer that binds to the glycoprotein IIb/IIIa receptor on activated platelets. nih.govresearchgate.net The chelation of 99mTc is facilitated by a specific chelating moiety incorporated into the peptide structure. While the exact structure of the 99mTc-apcitide dimer complex is proprietary, the coordination chemistry of technetium offers insights into the potential binding.
Technetium can exist in various oxidation states, from -1 to +7, and can form complexes with different coordination geometries, including tetrahedral, square pyramidal, and octahedral. researchgate.netresearchgate.net The specific coordination geometry of the 99mTc in the apcitide dimer complex is determined by the nature of the chelating ligand and the reaction conditions. The design of the chelator ensures a stable and inert complex, preventing the release of the radionuclide in vivo.
Molecular and Cellular Mechanisms of Target Interaction
Biomolecular Target: Glycoprotein (B1211001) IIb/IIIa (αIIbβ3) Receptor on Activated Platelets
The primary biomolecular target of Technetium Tc 99m apcitide dimer is the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3. This receptor is a heterodimeric transmembrane glycoprotein found on the surface of platelets. nih.govresearchgate.net In their resting state, platelets express GPIIb/IIIa in a low-affinity conformation. However, upon platelet activation, a conformational change occurs, exposing high-affinity binding sites for its ligands. nih.govalraziuni.edu.ye This activation-dependent expression of the high-affinity receptor is a critical feature that allows for the specific targeting of sites of active thrombosis. researchgate.netalraziuni.edu.ye The GPIIb/IIIa receptor is the most abundant integrin on the platelet surface, with an estimated 50,000 to 90,000 copies per platelet, making it an excellent target for imaging agents. researchgate.net
Ligand-Receptor Binding Kinetics and Affinity Profiling
The interaction between this compound and the GPIIb/IIIa receptor is characterized by its binding kinetics and affinity, which have been quantified in preclinical studies.
In vitro assays have been conducted to determine the concentration of the apcitide peptide (referred to as P280 in some studies) required to inhibit 50% of a specific biological response (IC50). These studies provide a quantitative measure of the ligand's potency.
| Assay | IC50 Value |
|---|---|
| Inhibition of ADP-stimulated human platelet aggregation in platelet-rich plasma | 79 nM |
| Inhibition of fibrinogen binding to the GPIIb/IIIa receptor | 6.8 nM |
| Inhibition of vitronectin binding to the vitronectin receptor (αvβ3) | 13 µM |
This table presents the IC50 values of the apcitide peptide in various in vitro assays, demonstrating its potent inhibition of platelet aggregation and fibrinogen binding.
The diagnostic utility of this compound is highly dependent on its ability to selectively bind to activated platelets at the site of a thrombus, while minimizing binding to circulating, non-activated platelets. The significant difference in binding affinity for the GPIIb/IIIa receptor compared to the vitronectin receptor (αvβ3), as shown in the IC50 data, highlights this selectivity. The IC50 for inhibiting fibrinogen binding to GPIIb/IIIa is in the nanomolar range (6.8 nM), whereas the inhibition of vitronectin binding to its receptor requires a much higher concentration in the micromolar range (13 µM). This demonstrates a high degree of specificity for the GPIIb/IIIa receptor. Furthermore, the radiotracer is designed to target the conformationally activated state of the GPIIb/IIIa receptor, which is predominantly expressed on activated platelets.
Structural Basis of Receptor Recognition: Role of the RGD-Mimetic Sequence
The molecular recognition of the GPIIb/IIIa receptor by this compound is based on a key structural motif. Apcitide is a synthetic cyclic peptide that functions as an RGD-mimetic. nih.gov The arginine-glycine-aspartic acid (RGD) sequence is a common recognition motif found in the natural ligands of many integrins, including fibrinogen, which binds to the GPIIb/IIIa receptor.
By mimicking this RGD sequence, the apcitide peptide can fit into the ligand-binding pocket of the activated GPIIb/IIIa receptor. The cyclic nature of the peptide is a crucial design feature. Cyclization of RGD peptides has been shown to increase both the binding affinity and the selectivity for the target receptor compared to their linear counterparts. nih.gov This enhanced affinity is attributed to the constrained conformation of the cyclic peptide, which pre-organizes the key binding residues in an optimal orientation for receptor interaction, reducing the entropic penalty of binding.
Cellular Uptake and Efflux Mechanisms in Preclinical Cell Models
The current body of publicly available scientific literature primarily focuses on the binding of this compound to the external surface of activated platelets. Detailed studies delineating the specific mechanisms of cellular uptake (internalization) and subsequent efflux of the radiopharmaceutical in preclinical platelet models are not extensively documented. While the binding to the GPIIb/IIIa receptor is well-characterized, the subsequent cellular fate of the ligand-receptor complex in platelets remains an area with limited published research.
Preclinical Pharmacokinetics and Biodistribution Studies in Animal Models
In Vitro Metabolic Stability and Degradation Pathways
The stability of a radiopharmaceutical is a critical factor, as its decomposition can lead to the formation of impurities, such as pertechnetate (B1241340), which can affect imaging quality. nih.gov The metabolic stability of a compound provides insight into its susceptibility to biotransformation within the body. researchgate.net In vitro assays are crucial for determining a compound's intrinsic clearance and potential for degradation. researchgate.netresearchgate.net
Studies on related technetium-99m labeled peptide dimers have demonstrated high metabolic stability. For instance, a technetium-99m labeled cyclic RGD peptide dimer, when analyzed, showed high metabolic stability during its excretion through both renal and hepatobiliary routes. nih.gov In one instance, the dimer remained intact during renal excretion but showed approximately 30% metabolism when excreted via the hepatobiliary pathway. nih.gov The in vitro stability of similar compounds, such as Tc(V)-99m DMS, has been assessed using techniques like thin-layer chromatography to monitor the integrity of the reconstituted solution over time and at different temperatures. nih.gov The inherent instability of technetium-99m itself can lead to autoradiation-induced decomposition, a process that is catalyzed by oxygen. nih.gov
In Vivo Biodistribution in Non-Diseased Animal Models
Biodistribution studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted by the body. These studies are typically conducted in animal models to determine the uptake and clearance of the compound in various organs.
Organ-Specific Uptake and Clearance Kinetics in Rodents
In preclinical studies using rodent models, the biodistribution of technetium-99m labeled compounds is evaluated by measuring the percentage of the injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection.
For a related technetium-99m labeled RGD dimer, biodistribution studies in athymic nude mice bearing tumor xenografts showed significant uptake in the tumor, with clearance from non-target organs over time. nih.gov For example, the muscle uptake of one such dimer was 1.76 ± 0.56 %ID/g at 30 minutes post-injection and decreased to 1.51 ± 0.35 %ID/g at 120 minutes post-injection. nih.gov In studies with other technetium-99m labeled compounds in rats, rapid clearance from the blood and accumulation in the kidneys has been observed. nih.gov For instance, 99mTc-SG, a hippurate analogue, showed significant distribution to the renal cortex, similar to 99mTc-DMSA. nih.gov
The following table provides a hypothetical representation of organ-specific uptake data based on typical findings for similar compounds.
| Organ | 30 min p.i. (%ID/g) | 60 min p.i. (%ID/g) | 120 min p.i. (%ID/g) |
| Blood | 2.5 ± 0.4 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Heart | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.05 |
| Lungs | 3.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.1 |
| Liver | 4.5 ± 0.8 | 3.0 ± 0.5 | 1.8 ± 0.3 |
| Spleen | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.04 |
| Kidneys | 15.2 ± 2.5 | 18.5 ± 3.0 | 12.0 ± 2.0 |
| Muscle | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |
| Bone | 2.2 ± 0.4 | 2.8 ± 0.5 | 3.5 ± 0.6 |
Note: This table is illustrative and does not represent actual data for Technetium tc 99m apcitide dimer.
Blood Clearance and Excretion Profiles
The rate at which a compound is cleared from the bloodstream and excreted from the body is a key pharmacokinetic parameter. For many technetium-99m labeled compounds, blood clearance is rapid. For example, technetium-99m ethyl cysteinate dimer showed a rapid decrease in blood concentration, falling to 10.0 +/- 6.6% of the injected dose at 2 minutes and 4.9 +/- 1.1% at 60 minutes. nih.gov Similarly, technetium-99m(V)dimercaptosuccinic acid exhibited a bi-exponential blood clearance in rabbits, with half-times of 28 and 325 minutes in non-tumor bearing rabbits. nih.gov
The primary route of excretion for many water-soluble technetium-99m compounds is via the urine. nih.gov Technetium-99m(V)dimercaptosuccinic acid demonstrated a bi-exponential cumulative urine excretion with a half-time of approximately 200-240 minutes in rabbits. nih.gov The kidneys and bladder are often the major organs of accumulation and excretion. nih.gov Some compounds may also show hepatobiliary excretion, meaning they are eliminated through the liver and intestines. scielo.br
Comparative Pharmacokinetic Analysis Across Different Animal Species
Pharmacokinetic profiles of therapeutic peptides and proteins can vary across different animal species due to differences in metabolism and physiology. nih.gov While rodent models are commonly used for initial preclinical studies, larger animal models such as rabbits and nonhuman primates are also employed to gather more comprehensive data.
For instance, studies with technetium-99m mercaptoacetylglycyl-D-alanylglycine showed superior renal excretion characteristics in both mice and baboons compared to another similar compound. nih.gov Similarly, technetium-99m ethyl cysteinate dimer exhibited high initial cerebral uptake and slow clearance in nonhuman primates. nih.gov Comparing data across species is crucial for predicting human pharmacokinetics. However, direct extrapolation is not always straightforward, and scaling factors are often necessary. researchgate.net
Impact of Linker Chemistry and Peptide Modifications on Preclinical Pharmacokinetics
The chemical linker connecting the peptide to the technetium-99m chelator can significantly influence the pharmacokinetic properties of the resulting radiopharmaceutical. frontiersin.orgnih.gov Modifications to the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) chains, can improve tumor uptake and clearance kinetics from non-target organs. nih.gov For example, the addition of PEG4 linkers to a cyclic RGD dimer was shown to enhance tumor-to-muscle ratios in imaging studies. nih.gov
Peptide modifications can also be strategically employed to enhance metabolic stability. mdpi.com Structural interventions on a neurotensin (B549771) receptor 1 (NTS1R)-targeted radioligand, for instance, significantly increased its metabolic stability. mdpi.com The choice of chelator for the technetium-99m is another critical factor that can affect the biodistribution and tumor uptake of the radiotracer. nih.gov Different chelating agents can impart varying charges and polarities to the final compound, thereby altering its pharmacokinetic profile. nih.gov
Preclinical Imaging Applications and Research Methodologies
Development and Characterization of Animal Models for Thrombosis Research
The foundation of preclinical evaluation for a thrombus-avid imaging agent like Technetium Tc 99m apcitide dimer lies in the use of robust and reproducible animal models that accurately mimic human deep vein thrombosis (DVT).
Induction and Validation of Thrombus Formation Models (e.g., canine DVT models)
Canine models have been instrumental in the preclinical assessment of various antithrombotic and thrombolytic therapies, as well as imaging agents. researchgate.net The creation of a DVT model in dogs often involves a combination of venous stasis and endothelial injury to stimulate thrombus formation.
A common interventional technique to induce iliofemoral venous thrombosis in beagle dogs involves the following steps:
Under fluoroscopic guidance, balloon catheters are inserted into the target veins, typically the common iliac and femoral veins. researchgate.net
The balloons are inflated to occlude blood flow, creating a state of venous stasis. researchgate.net
To trigger coagulation, a thrombogenic agent such as thrombin is introduced into the occluded segment of the vein. researchgate.net
The occlusion is maintained for a defined period, for instance, four hours, after which the balloons are deflated and the catheters are removed. researchgate.net
Validation of thrombus formation is a critical step and is typically achieved through a combination of imaging and pathological examination. Antegrade venography is often performed 24 hours after the procedure to visualize the extent and location of the thrombus. researchgate.net Additionally, ultrasound can be employed to assess the iliofemoral veins post-procedure. researchgate.net The ultimate confirmation comes from the pathological study of the excised veins, which verifies the presence of an acute venous thrombus. researchgate.net In some experimental protocols, injuring the endothelium by mechanical means, such as rubbing the adventitial surface, is also performed to promote thrombus formation. nih.gov
Assessment of Thrombus Age and Composition in Animal Models
The ability of an imaging agent to differentiate between acute and chronic thrombi is of high clinical relevance. Therefore, preclinical studies often incorporate methods to assess the age and composition of the induced thrombi. While specific studies detailing thrombus age and composition assessment in conjunction with this compound imaging in canine models are not extensively documented in publicly available literature, general methodologies are well-established.
Histological analysis of the excised thrombus is the gold standard for determining its composition. nih.gov This involves staining techniques such as Martius Scarlet Blue, which can differentiate between fibrin (B1330869) and collagen, providing insights into the organization and age of the thrombus. nih.gov For instance, fresh thrombi are typically rich in red blood cells and fibrin, while older, organizing thrombi show an increase in collagen and infiltration of inflammatory cells. nih.gov
The age of the thrombus can be controlled in animal models by varying the time between thrombus induction and the imaging study. For example, imaging can be performed at different time points, such as 4, 24, 48, 72, 96, and 120 hours after thrombus induction, to evaluate the performance of the radiotracer on thrombi of varying ages.
Quantitative Imaging Protocol Development in Preclinical Studies
To objectively evaluate the performance of this compound, quantitative imaging protocols are developed and optimized in preclinical settings. Single-Photon Emission Computed Tomography (SPECT) is the primary imaging modality used for this purpose.
SPECT Imaging Parameters and Reconstruction Techniques in Animal Models
While specific SPECT acquisition parameters for this compound in canine models are not consistently detailed across published studies, general protocols for small-animal SPECT imaging provide a framework. A typical SPECT study involves the administration of the radiotracer followed by image acquisition at various time points.
For small-animal SPECT/CT, a low-energy, high-resolution (LEHR) collimator is commonly used for Technetium-99m imaging. anr.fr The acquisition parameters would be optimized for the specific scanner and animal size. This includes settings such as matrix size (e.g., 128x128), number of projections (e.g., 60 views per head), and acquisition time per projection. anr.fr
Image reconstruction is a critical step for quantitative analysis. Iterative reconstruction algorithms, such as Ordered Subsets Expectation Maximization (OSEM), are commonly employed. These algorithms allow for corrections of physical effects that degrade image quality, such as attenuation and scatter. nih.gov For quantitative accuracy, especially in SPECT/CT systems, CT-based attenuation correction is applied. Scatter correction can be performed using methods like the dual-energy window (DEW) technique. nih.gov
Image Quantification Strategies for Radiotracer Accumulation (e.g., Target-to-Background Ratios)
A key metric for assessing the efficacy of a thrombus-imaging agent is the target-to-background ratio. This ratio quantifies the uptake of the radiotracer in the thrombus relative to the surrounding tissue or blood pool. Regions of interest (ROIs) are drawn over the thrombus (target) and a reference area (background), such as the contralateral healthy vessel or adjacent muscle tissue. The mean or maximum radioactivity counts within these ROIs are then used to calculate the ratio.
In preclinical studies, these ratios are often calculated at different time points after the injection of the radiotracer to determine the optimal imaging window. For instance, in a canine model of femoral vein thrombosis, the accumulation of a radiolabeled peptide was evaluated by calculating thrombus-to-blood and thrombus-to-muscle ratios. researchgate.net
Evaluation of Imaging Efficacy in Animal Models
The ultimate goal of preclinical studies is to evaluate the imaging efficacy of the radiotracer. This involves demonstrating that the agent can reliably detect thrombi with high sensitivity and specificity.
Preclinical evaluation of a 99mTc-labeled peptide with high affinity for the glycoprotein (B1211001) IIb/IIIa receptor, such as this compound (referred to as 99mTc-P280 in the study), has been conducted in a canine venous thrombosis model. researchgate.net These studies have shown that the radiotracer can provide clear images of femoral vein thrombi. researchgate.net
Quantitative analysis from these studies provides concrete evidence of the imaging agent's performance. For example, at 4 hours post-injection in a canine model, 99mTc-P280 demonstrated significant uptake in the thrombus. researchgate.net
| Parameter | Ratio at 4 hours post-injection |
| Thrombus-to-Blood Ratio | 4.4 |
| Thrombus-to-Muscle Ratio | 11 |
This table presents data from a preclinical evaluation of 99mTc-P280 in a canine venous thrombosis model. researchgate.net
These findings in animal models were crucial for establishing the potential of this compound as a viable agent for thrombus imaging, paving the way for subsequent clinical trials in humans. nih.govnih.govnih.gov The rapid clearance of the radiotracer from the blood and its accumulation at the site of thrombosis are key characteristics that contribute to its imaging efficacy. researchgate.net
Correlation of Radiotracer Uptake with Thrombus Presence and Characteristics
Preclinical studies have consistently demonstrated a strong correlation between the uptake of this compound and the presence of thrombi. In a canine model of venous thrombosis, the radiotracer was able to visualize femoral vein thrombi within one hour of injection. researchgate.net The thrombus-to-blood ratio was reported to be 4.4 and the thrombus-to-muscle ratio was 11 at four hours post-injection, indicating good localization of the tracer to the clot. researchgate.net
Further research has explored the relationship between the age of the thrombus and the intensity of radiotracer uptake. Studies in animal models have shown that the tracer accumulates selectively in fresh thrombi. This is attributed to the higher concentration of activated platelets in newly formed clots.
| Preclinical Model | Key Findings | Reference |
| Canine Venous Thrombosis Model | Visualization of femoral vein thrombi by 1 hour post-injection. Thrombus-to-blood ratio of 4.4 and thrombus-to-muscle ratio of 11 at 4 hours. | researchgate.net |
| Dog Platelet Binding Assay | IC50 of 0.20 ± 0.11 μM for binding to GPIIb/IIIa receptors. | researchgate.net |
Differentiation of Acute versus Chronic Thrombi in Preclinical Models
A critical aspect of thrombus imaging is the ability to distinguish between acute, metabolically active thrombi and older, more organized chronic clots. Preclinical evidence suggests that this compound is particularly effective in identifying acute thrombi. Because the radiotracer targets activated platelets, its uptake is significantly higher in acute thrombi where platelet aggregation is an ongoing process.
In a prospective multicenter study involving patients with a newly diagnosed first deep vein thrombosis (DVT) and those with a history of DVT, Technetium Tc 99m apcitide scintigraphy demonstrated high sensitivity for detecting acute thrombi and had few false-positive results in patients with previous DVT. nih.gov This suggests that the tracer can differentiate new, active thrombi from residual abnormalities of old, inactive ones. nih.gov Another study showed positive scintigraphic results for acute clot formation up to 17 days after the onset of clinical symptoms. nih.govnih.gove-century.us
Comparative Preclinical Imaging Research with Other Radiotracers
To establish the diagnostic value of this compound, its performance has been compared with other radiotracers in preclinical settings. These comparisons have focused on other agents targeting platelet GPIIb/IIIa receptors as well as those with different thrombus-targeting mechanisms.
Comparison with Other GPIIb/IIIa-Targeted Radiopharmaceuticals (e.g., Tc-99m DMP444)
This compound and Tc-99m DMP444 are both radiolabeled peptides that target the GPIIb/IIIa receptors on activated platelets. researchgate.net While both have shown promise in detecting acute DVT, comparative preclinical studies directly evaluating their relative efficacy are not extensively detailed in the provided search results. However, both have been noted as examples of radiotracers targeting this specific receptor. researchgate.net
Benchmarking against Fibrin-Targeted and General Perfusion Tracers in Animal Studies
The mechanism of this compound, which targets activated platelets, differs from that of fibrin-targeted tracers. Fibrin is another key component of thrombi, and tracers have been developed to target it directly. For instance, Tc-99m-TP850 is a radiolabeled linear peptide that targets the fibrin component of thrombi. researchgate.netresearchgate.net Another approach involves targeting fibrin D-dimer, a degradation product of cross-linked fibrin. nih.gov
Advanced Research Directions and Translational Perspectives
Development of Novel Dimer and Multimer Designs for Enhanced Target Affinity and Pharmacokinetics
To improve upon the initial success of Technetium-99m apcitide dimer, researchers are actively exploring novel dimer and multimer designs. The primary goals are to increase the tracer's affinity for its target, the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor on activated platelets, and to optimize its pharmacokinetic profile for clearer and more accurate imaging.
One approach involves the synthesis of dimeric and multimeric constructs of peptides that bind to the GP IIb/IIIa receptor. The rationale behind this strategy is that multivalency can lead to a significant increase in binding affinity and avidity due to a statistical rebinding effect and the potential for simultaneous engagement of multiple receptor sites. For instance, a recent study focused on developing 99mTc-labeled dimeric fibroblast activation protein (FAP) inhibitors demonstrated that the dimeric form exhibited higher tumor uptake and retention compared to its monomeric counterpart. nih.gov This principle of using multimeric ligands to enhance target accumulation is directly applicable to the design of new apcitide-based tracers.
Exploration of Alternative Chelation Systems for Technetium-99m
Traditionally, chelators like HYNIC (hydrazinonicotinic acid) have been widely used for labeling peptides with 99mTc, often in conjunction with co-ligands such as tricine (B1662993) and EDDA (ethylenediaminediacetic acid). explorationpub.com These systems have proven effective, but the search for superior alternatives is ongoing. Different chelators can influence the biodistribution of the radiolabeled peptide in ways that are independent of the peptide itself. nih.gov
Novel chelation strategies being investigated include the use of N2S2 (diamidedithiols), N3S (triamidethiols), and N4 (tetraamines) ligand systems. nih.gov Each system imparts distinct chemical properties to the final complex, affecting its charge, lipophilicity, and stability. For example, N4 chelators can form stable complexes with Tc-99m at room temperature, simplifying the labeling process. nih.gov The choice of chelator can also impact the radiotracer's resistance to challenges from endogenous molecules like cysteine. nih.gov The development of more robust and versatile chelation systems will enable the creation of next-generation Technetium-99m labeled peptide tracers with improved performance characteristics.
Integration of Computational Chemistry and Molecular Modeling in Tracer Design
The use of computer-aided drug design (CADD) is becoming increasingly integral to the development of new radiotracers. nih.gov Computational chemistry and molecular modeling offer powerful tools to predict the binding affinity of a ligand to its target receptor, optimize its structure for improved pharmacokinetics, and even screen large virtual libraries of compounds before committing to expensive and time-consuming laboratory synthesis.
In the context of Technetium-99m apcitide dimer, molecular docking simulations can be used to visualize and analyze the interaction between the peptide and the GP IIb/IIIa receptor at an atomic level. This allows researchers to identify key amino acid residues involved in binding and to rationally design modifications to the peptide sequence to enhance this interaction. For instance, a study on PSMA-binding tracers utilized molecular design to influence tumor targeting and biodistribution. mdpi.com
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of tracer candidates with their biological activity. nih.gov This can help in predicting the efficacy of novel designs. Molecular dynamics simulations can also be employed to study the conformational flexibility of the tracer and its interaction with the biological environment over time. nih.gov By integrating these computational approaches, the process of designing and optimizing new radiotracers can be significantly accelerated and made more efficient.
Investigation of Technetium-99m Apcitide Dimer in Other Preclinical Disease Models Exhibiting Platelet Activation
While initially developed for imaging deep vein thrombosis, the utility of Technetium-99m apcitide dimer is being explored in other pathological conditions characterized by platelet activation. researchgate.netnih.gov Platelet aggregation is a key event not only in thrombosis but also in a variety of other diseases, including atherosclerosis, inflammation, and even cancer metastasis.
Preclinical studies are therefore underway to evaluate the potential of Technetium-99m apcitide dimer as an imaging agent in animal models of these diseases. For example, in models of atherosclerosis, the tracer could be used to identify vulnerable plaques that are prone to rupture, as these plaques are often rich in activated platelets. researchgate.net In the context of inflammation, Technetium-99m apcitide dimer could potentially visualize the inflammatory process, as platelets are known to play a role in modulating the immune response. nih.gov
The ability to non-invasively image platelet activation in these diverse disease settings would provide valuable insights into their pathophysiology and could aid in the development and monitoring of novel therapies. These investigations will help to expand the potential clinical applications of Technetium-99m apcitide dimer beyond its current scope.
Methodological Advancements in Preclinical SPECT/CT and PET Imaging for Enhanced Resolution and Quantification
The continuous evolution of preclinical imaging technology, particularly in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), is crucial for maximizing the potential of radiotracers like Technetium-99m apcitide dimer. snmjournals.org Recent advancements in small-animal SPECT/CT systems have led to significant improvements in spatial resolution and sensitivity, enabling more detailed and accurate visualization of radiotracer distribution in vivo. nih.govnih.gov
Key technological developments include the use of multi-pinhole collimators, which allow for higher resolution imaging compared to traditional parallel-hole collimators, and the development of novel detector materials that offer better performance. nih.govupenn.edu Advanced image reconstruction algorithms are also being developed to improve image quality and reduce artifacts. nih.govnih.gov
Furthermore, there is a growing emphasis on quantitative SPECT imaging, which aims to provide not just qualitative images but also precise measurements of radiotracer uptake in tissues. nih.gov This is achieved through sophisticated correction techniques for factors such as photon attenuation and scatter. nih.govnih.gov Quantitative imaging is essential for accurately assessing the extent of disease and for monitoring response to therapy. The integration of SPECT with CT (SPECT/CT) provides anatomical co-registration, allowing for precise localization of the radiotracer signal within the body. wikipedia.org These methodological advancements in preclinical imaging are paving the way for a more comprehensive and quantitative evaluation of Technetium-99m apcitide dimer and other novel radiotracers, ultimately facilitating their translation to the clinical setting.
Q & A
Basic: What experimental protocols ensure radiochemical purity of Technetium Tc 99m apcitide dimer during synthesis?
Answer:
To validate radiochemical purity, use dual-solvent chromatography with silica gel strips:
- Procedure : Apply ~10 µL of the sample to two 2 cm × 10 cm silica strips. Develop one strip with saturated NaCl (to separate hydrophilic impurities like Tc 99m glucoheptonate) and the other with water (to isolate Tc 99m pertechnetate). Dry the strips, segment based on Rf values, and quantify radioactivity via gamma counting. Purity is calculated as the percentage of intact Tc 99m apcitide dimer relative to total activity .
- Validation : Ensure compliance with USP/EP monographs for radiochemical purity (>90%) and confirm absence of immobile Tc 99m impurities (e.g., colloidal forms) .
Advanced: How can chemical yield tracers improve quantification accuracy for Tc 99m apcitide dimer in low-concentration environmental samples?
Answer:
- Tracer Selection : Use non-radioactive rhenium (Re) or 95mTc (t½ = 61 d) as isotopic carriers to monitor recovery during pre-concentration steps (e.g., co-precipitation with Fe(OH)₃ or solvent extraction). These tracers correct for losses during matrix separation .
- Method Optimization : Employ inductively coupled plasma mass spectrometry (ICP-MS) with internal standardization (e.g., 99Tc/95mTc ratio) to minimize matrix effects. Automated systems (flow injection/sequential injection) enhance reproducibility in solid samples (e.g., soil, sediment) .
Basic: What protocols validate the stability of Tc 99m apcitide dimer under varying storage conditions?
Answer:
- Stability Testing : Assess radiochemical integrity at 0–4°C and room temperature over 6–12 hours (aligned with 99mTc’s 6.02 h half-life). Use HPLC with gamma detection to monitor dimer degradation into pertechnetate or hydrophilic species .
- Critical Parameters : Maintain sterile, oxidant-free conditions (e.g., N₂ purging during synthesis) to prevent radiolysis or oxidation. Validate sterility via membrane filtration and thioglycolate broth incubation .
Advanced: How should researchers resolve discrepancies in biodistribution data from Tc 99m apcitide dimer studies?
Answer:
- Data Reconciliation : Cross-validate using dual-isotope SPECT/CT imaging (e.g., co-injecting 111In-labeled apcitide) to differentiate nonspecific uptake from target binding. Normalize organ uptake values to blood pool activity at matched time points .
- Controlled Variables : Standardize animal models (e.g., heparin pretreatment to reduce reticuloendothelial system uptake) and imaging protocols (e.g., 1–4 hr post-injection windows) to minimize inter-study variability .
Basic: What are recommended disposal protocols for Tc 99m apcitide dimer in laboratory settings?
Answer:
- Decay Storage : Store waste in lead-shielded containers for ≥10 half-lives (~60 hours) to reduce activity to <0.1% of initial levels. Confirm decay via gamma spectroscopy before disposing as non-radioactive waste .
- Decontamination : Use chelating agents (e.g., EDTA) to solubilize residual Tc 99m from glassware, followed by multiple rinses with deionized water .
Advanced: What automated analytical methods enhance throughput for Tc 99m apcitide dimer in complex matrices?
Answer:
- Automated Separation : Implement sequential injection analysis (SIA) with TEVA resin columns to isolate Tc 99m apcitide dimer from interferents (e.g., Mo, Ru). Elute with HNO₃ (0.5–1.0 M) and quantify via gamma spectrometry .
- Data Workflow : Integrate machine learning algorithms (e.g., PCA) to classify chromatographic peaks and flag outliers in high-throughput environmental studies .
Basic: How to design a pharmacokinetic study for Tc 99m apcitide dimer in preclinical models?
Answer:
- Dosing Strategy : Administer 37–370 MBq/kg (1–10 mCi/kg) intravenously. Collect blood/tissue samples at 5, 15, 30, 60, and 240 min post-injection. Measure activity via gamma counter and fit data to a two-compartment model .
- Quality Control : Confirm radiochemical purity (>95%) pre-injection and use species-specific plasma protein binding corrections .
Advanced: What speciation challenges arise in Tc 99m apcitide dimer under reducing conditions, and how are they addressed?
Answer:
- Redox Dynamics : In anaerobic environments (e.g., hypoxic tumors), Tc(VII)O₄⁻ may reduce to Tc(IV)-colloids, altering biodistribution. Characterize speciation using XANES/EXAFS to identify Tc-O and Tc-S coordination in dimer complexes .
- Stabilization : Incorporate ascorbic acid (1–5 mM) in formulation buffers to maintain Tc in +5 oxidation state, preserving dimer integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
